molecular formula C9H12FNO2 B13051764 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol

2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol

Cat. No.: B13051764
M. Wt: 185.20 g/mol
InChI Key: MLCWAEBPINQEFA-YLWLKBPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol is a chemical compound with a unique structure that includes an amino group, a hydroxyl group, and a fluorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluorophenol and (1S,2S)-1-amino-2-hydroxypropane.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide, to deprotonate the phenol group, followed by nucleophilic substitution to introduce the amino and hydroxyl groups.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize by-products. Continuous flow reactors may also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, while the fluorine atom may enhance the compound’s stability and bioavailability. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol: This compound has a similar structure but includes a nitro group instead of a fluorine atom.

    (1S,2S)-1-(4-Hydroxy-3-methoxyphenyl)-1-ethoxypropan-2-ol: This compound has a methoxy group and an ethoxy group, making it structurally similar but with different functional groups.

Uniqueness

2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

2-[(1S,2S)-1-amino-2-hydroxypropyl]-6-fluorophenol

InChI

InChI=1S/C9H12FNO2/c1-5(12)8(11)6-3-2-4-7(10)9(6)13/h2-5,8,12-13H,11H2,1H3/t5-,8+/m0/s1

InChI Key

MLCWAEBPINQEFA-YLWLKBPMSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=C(C(=CC=C1)F)O)N)O

Canonical SMILES

CC(C(C1=C(C(=CC=C1)F)O)N)O

Origin of Product

United States

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